rac-endo-2-Bornanamin hydrochlorid [German]
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Overview
Description
rac-endo-2-Bornanamin hydrochlorid is a chemical compound known for its activity against certain viral infections. It is a derivative of bornane, a bicyclic organic compound, and is often used in research due to its unique properties.
Preparation Methods
The synthesis of rac-endo-2-Bornanamin hydrochlorid involves several steps. One common method includes the reaction of bornane with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
rac-endo-2-Bornanamin hydrochlorid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups, depending on the reagents and conditions used.
Common reagents include acids, bases, and specific catalysts that facilitate these reactions. The major products formed depend on the type of reaction and the conditions under which it is carried out.
Scientific Research Applications
rac-endo-2-Bornanamin hydrochlorid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has shown activity against certain viral infections, making it a subject of study in virology.
Medicine: Research has indicated its potential use in developing antiviral drugs.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which rac-endo-2-Bornanamin hydrochlorid exerts its effects involves its interaction with specific molecular targets. It is believed to interfere with viral replication processes, thereby inhibiting the spread of the virus. The exact molecular pathways and targets are still under investigation, but it is known to affect the viral life cycle at multiple stages.
Comparison with Similar Compounds
rac-endo-2-Bornanamin hydrochlorid is unique compared to other similar compounds due to its specific structure and activity profile. Similar compounds include other bornane derivatives, which may have varying degrees of activity against different viruses. none have shown superior activity compared to rac-endo-2-Bornanamin hydrochlorid in studies conducted so far .
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVITZVHMWAHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH3+])C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24629-77-4, 61223-40-3 |
Source
|
Record name | 2-Bornanamine, hydrochloride, exo-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bornanamine, hydrochloride, endo-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061223403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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